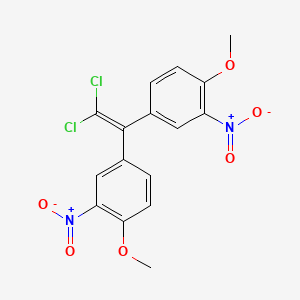
Benzene, 1,1'-(dichloroethenylidene)bis[4-methoxy-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is a complex organic compound characterized by the presence of benzene rings substituted with dichloroethenylidene, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of methoxy groups through methylation reactions. The dichloroethenylidene moiety is then introduced via a chlorination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(dichloroethenylidene)bis[4-chloro-3-(methylsulfonyl)-
- Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-
- Benzene, 1,1’-(dichloroethenylidene)bis[4-methyl-
Uniqueness
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
89264-23-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O6 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-methoxy-3-nitrophenyl)ethenyl]-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-25-13-5-3-9(7-11(13)19(21)22)15(16(17)18)10-4-6-14(26-2)12(8-10)20(23)24/h3-8H,1-2H3 |
InChI Key |
NQNGDSCKVBDRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















